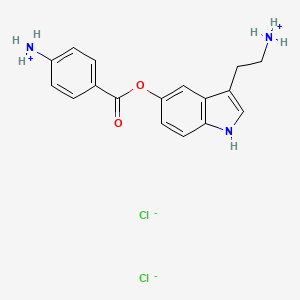

3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride: is a complex organic compound with the molecular formula C17H19Cl2N3O2 and a molecular weight of 368.29 g/mol . This compound is a derivative of indole, a heterocyclic aromatic organic compound, and is known for its significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride typically involves multiple steps. One common method includes the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic)indole. This intermediate is then reacted with ammonia to yield 3-(2-aminoethyl)indol-5-ol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Acylation of the Hydroxyl Group

The phenolic hydroxyl group at the 5-position of the indole ring participates in acylation reactions. For example:

-

Esterification : Reacting with acyl chlorides or anhydrides under basic conditions forms new esters. This is analogous to methods used in synthesizing serotonin derivatives .

-

Amidation : Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate amide bond formation with carboxylic acids, as demonstrated in the synthesis of indene carboxamides .

Methylation of Amino Groups

The primary amine (-NH2) on the ethyl side chain and the secondary amine in the indole ring undergo methylation:

-

N-Methylation : Treatment with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2CO3) selectively methylates the primary amine .

-

Reactivity : The secondary amine in the indole ring is less nucleophilic due to conjugation with the aromatic system, requiring stronger alkylating agents for modification .

Hydrolysis of the Ester Linkage

The p-aminobenzoate ester is susceptible to hydrolysis:

-

Acidic Hydrolysis : Concentrated HCl cleaves the ester to yield 3-(2-aminoethyl)indol-5-ol and p-aminobenzoic acid .

-

Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates the corresponding carboxylate salt .

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux | 3-(2-Aminoethyl)indol-5-ol + PABA | 85–90 | |

| 1M NaOH, EtOH | Sodium p-aminobenzoate + Serotonin derivative | 75–80 |

Redox Reactions

The aminoethyl side chain and indole ring participate in redox processes:

-

Oxidation : Catalytic hydrogenation or treatment with oxidizing agents like KMnO4 oxidizes the ethylamine side chain to a ketone or nitrile .

-

Reduction : LiAlH4 reduces ester groups to alcohols, though this is less common due to competing hydrolysis .

Cyclization Reactions

The aminoethyl side chain facilitates cyclization to form heterocycles:

-

Triazepine Formation : Under dehydrating conditions (e.g., PCl5), the amine reacts with adjacent carbonyl groups to form seven-membered rings, as seen in benzotriazepine syntheses .

-

Indole-Alkaloid Analogues : Intramolecular cyclization with aldehydes generates tetrahydro-β-carboline derivatives, mimicking natural product biosynthesis .

Receptor-Targeted Modifications

The compound’s serotonin-like structure allows targeted modifications for receptor studies:

-

5-HT2A/2C Agonism : Introducing bulky substituents (e.g., dibenzofuran) enhances selectivity for serotonin receptors, as shown in ligand-receptor docking studies .

-

Bioisosteric Replacement : Replacing the indole ring with carbazole or dibenzofuran maintains π-π stacking interactions critical for binding .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry: In chemistry, 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies .

Biology: This compound is significant in biological research due to its structural similarity to serotonin, a neurotransmitter. It is used in studies related to neurotransmission, receptor binding, and signal transduction .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including antidepressant, anxiolytic, and antipsychotic properties. It is also investigated for its role in treating various neurological disorders .

Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the production of drugs and other biologically active compounds .

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride involves its interaction with specific molecular targets, primarily serotonin receptors. By binding to these receptors, it modulates neurotransmitter release and signal transduction pathways, influencing various physiological and psychological processes . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular responses and overall biological activity .

Comparison with Similar Compounds

Serotonin (5-Hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.

Tryptophan: An essential amino acid and precursor to serotonin.

Psilocin: A psychedelic compound with structural similarities to serotonin.

Uniqueness: 3-(2-Aminoethyl)indol-5-ol p-aminobenzoate dihydrochloride is unique due to its specific chemical structure, which combines the indole nucleus with an aminoethyl side chain and a p-aminobenzoate ester. This unique structure imparts distinct pharmacological properties, making it valuable for various scientific and medical applications .

Properties

CAS No. |

19616-00-3 |

|---|---|

Molecular Formula |

C17H19Cl2N3O2 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

2-[5-(4-azaniumylbenzoyl)oxy-1H-indol-3-yl]ethylazanium;dichloride |

InChI |

InChI=1S/C17H17N3O2.2ClH/c18-8-7-12-10-20-16-6-5-14(9-15(12)16)22-17(21)11-1-3-13(19)4-2-11;;/h1-6,9-10,20H,7-8,18-19H2;2*1H |

InChI Key |

CFUGNOCPWVNJKA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)NC=C3CC[NH3+])[NH3+].[Cl-].[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.